molecular formula C15H16BrN B8545026 Benzyl-(4-bromo-phenyl)-ethyl-amine

Benzyl-(4-bromo-phenyl)-ethyl-amine

Cat. No.: B8545026
M. Wt: 290.20 g/mol
InChI Key: KDYMDPNNNNFMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-(4-bromo-phenyl)-ethyl-amine is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a benzyl group, an ethyl group, and a bromine atom attached to the aniline structure. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(4-bromo-phenyl)-ethyl-amine typically involves multiple steps. One common method is the nucleophilic substitution reaction where aniline is first protected by N-TBS (tert-butylsilyl) to shield the nitrogen atom. This protection is achieved under mild conditions using methyllithium as a deprotonating agent and TBS-Cl (tert-butylsilyl chloride) in 2-methyltetrahydrofuran (2-MeTHF) solvent . The protected aniline is then subjected to bromination to introduce the bromine atom at the para position. Finally, the benzyl and ethyl groups are introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(4-bromo-phenyl)-ethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium amide (NaNH2) and various halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated aniline derivatives.

Scientific Research Applications

Benzyl-(4-bromo-phenyl)-ethyl-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl-(4-bromo-phenyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the benzyl and ethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: A simpler analog with only a bromine atom attached to the aniline structure.

    N-Benzyl-4-bromoaniline: Similar to Benzyl-(4-bromo-phenyl)-ethyl-amine but lacks the ethyl group.

    N-Ethyl-4-bromoaniline: Similar but lacks the benzyl group.

Uniqueness

This compound is unique due to the presence of both benzyl and ethyl groups, which can enhance its reactivity and versatility in chemical reactions compared to its simpler analogs. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C15H16BrN

Molecular Weight

290.20 g/mol

IUPAC Name

N-benzyl-4-bromo-N-ethylaniline

InChI

InChI=1S/C15H16BrN/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16)9-11-15/h3-11H,2,12H2,1H3

InChI Key

KDYMDPNNNNFMKL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-benzyl-N-phenyl-N-ethylamine (2.25 g, 0.0107 mol) was dissolved in anhydrous dichloromethane (80 mL) and 2,4,4,6-tetrabromocyclohexadiene-1-one (4.36 g, 0.0107 mol) was added in 6 equal portions over a 20 min. period. Stirring was continued at ambient temperature for 20 hours; the organic phase was successively washed with 0.5N solution of sodium hydroxide in water (50 mL), 1N solution of sodium hydroxide in water (50 mL), water (70 mL) and brine (75 mL). The organic phase was dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica using ethyl acetate/n-heptane (1:99) as mobile phase to yield N-benzyl-N-(4-bromophenyl)-N-ethylamine (2.38 g, 0.0082 mol) as a colorless oil.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step Two

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